2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is a chemical compound with the molecular formula C23H23ClN2O5 and a molecular weight of 442.9 g/mol . It is known for its high affinity as a ligand for dopamine D4 receptors . This compound is often utilized in research to study its properties and interactions with various neurotransmitter receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate typically involves the following steps:
Formation of the Dibenz[b,f]oxepin Core: This step involves the cyclization of appropriate precursors to form the dibenz[b,f]oxepin structure.
Chlorination: Introduction of a chlorine atom at the 2-position of the dibenz[b,f]oxepin core.
Piperazine Substitution: The 11-position of the dibenz[b,f]oxepin core is substituted with 4-methylpiperazine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and chlorination reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying its reactivity and interactions with other chemical compounds.
Biology: Investigating its effects on biological systems, particularly its role as a ligand for neurotransmitter receptors.
Medicine: Exploring its potential therapeutic applications, especially in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a high-affinity ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially affecting neurotransmission and receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin hydrochloride
- 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin sulfate
Uniqueness
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H23ClN2O5 |
---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
OOHVXDUNWCMZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.